Naringin hydrate

Pharmaceutical Formulation Analytical Chemistry Solubility Enhancement

Naringin hydrate (CAS 11032-30-7) is the definitive hydrated flavanone glycoside for studies requiring intact glycoside pharmacokinetics—delivering >11-fold higher Cmax and 12-fold earlier Tmax than naringenin. Its >114-fold higher aqueous solubility eliminates organic co-solvents in buffer and hydrogel formulations. As a selective TRPV1 inhibitor (IC50 33.3 μM) with a 2000-fold higher bitterness threshold vs limonin, it is the preferred analytical standard for citrus flavonoid quantification, sensory research, and TRPV1-mediated pathway studies. Batch-specific water content (1–2 moles) and purity ≥95% (HPLC) ensure reproducible results across formulations.

Molecular Formula C27H32O14·2H2O
Molecular Weight 616.57
CAS No. 11032-30-7
Cat. No. B600602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin hydrate
CAS11032-30-7
SynonymsNaringenin 7-Rhamnoglucoside;  4,5,7Trihydroxyflavanone 7-rhamnoglucoside
Molecular FormulaC27H32O14·2H2O
Molecular Weight616.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naringin Hydrate (CAS 11032-30-7) Procurement Guide: Technical Specifications and Comparator Selection


Naringin hydrate (CAS 11032-30-7) is the hydrated crystalline form of naringin, a naturally occurring flavanone-7-O-glycoside. It is composed of the aglycone naringenin linked at the 7-position to the disaccharide neohesperidose (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) [1]. This compound is widely recognized as a principal bitter component in grapefruit (Citrus × paradisi) and other citrus species. In its hydrate form, it typically contains 1-2 molecules of water per molecule of naringin, which influences its physicochemical behavior, such as solubility and hygroscopicity . Commercial supplies of naringin hydrate are characterized by specific purity grades (≥95% to ≥98%) and defined water content, making it suitable for use as an analytical standard, a reference material, or a research compound in pharmaceutical and food science applications .

Why Naringin Hydrate is Not Interchangeable with Naringenin or Other Citrus Flavonoids


In scientific and industrial workflows, substituting naringin hydrate with its aglycone naringenin or related glycosides like neohesperidin and hesperidin introduces significant and quantifiable experimental and functional variability. The presence of the neohesperidose moiety in naringin fundamentally alters its aqueous solubility, stability under physiological pH, and pharmacokinetic profile compared to the aglycone naringenin, which exhibits over 100-fold lower solubility in water [1]. Furthermore, naringin demonstrates distinct and non-substitutable characteristics in key performance metrics, such as a 2000-fold difference in sensory bitterness threshold compared to limonin [2], and a unique micromolar-range potency for the inhibition of the TRPV1 receptor, an activity profile not shared by its aglycone [3]. These differences are not merely academic; they have direct, measurable consequences on outcomes in applications ranging from analytical method development to the formulation of functional foods and the conduct of in vivo pharmacological studies. The evidence below provides a quantitative, comparator-based framework to guide the selection of naringin hydrate over these potential alternatives.

Quantitative Evidence for Naringin Hydrate Differentiation: Head-to-Head Data vs. Key Comparators


Naringin Hydrate vs. Naringenin: Aqueous Solubility Differential at 20-25°C

Naringin hydrate exhibits a >110-fold higher water solubility than its aglycone, naringenin, at room temperature. This substantial difference in aqueous solubility is a critical physicochemical property that directly impacts sample preparation, extraction efficiency, and bioavailability in experimental systems [1].

Pharmaceutical Formulation Analytical Chemistry Solubility Enhancement

Naringin Hydrate vs. Naringenin: Divergent Pharmacokinetic Profiles (Cmax and Tmax) in Rat Models

Following oral administration of a natural product extract containing naringin, the glycoside and its aglycone metabolite exhibit markedly different plasma pharmacokinetics. Naringin achieves a high and early Cmax (2.56 ± 0.77 × 10³ ng/mL) at a short Tmax (0.67 ± 0.20 h), whereas naringenin shows a substantially lower Cmax (222 ± 45 ng/mL) and a delayed Tmax (8.0 ± 1.3 h) [1]. This profile demonstrates that naringin is absorbed earlier and to a greater extent than its aglycone metabolite in this model.

Pharmacokinetics Drug Metabolism In Vivo Studies

Naringin Hydrate vs. Limonin and Nomilin: Relative Bitterness Threshold in Sensory Analysis

In citrus-derived products, the perception of bitterness is a critical quality attribute governed by specific compounds. Naringin's contribution to bitterness is quantitatively distinct from that of the limonoids limonin and nomilin. A sensory test established that the minimum concentration perceived as bitter by 50% of panelists (threshold) is 8 mg/100g (80 ppm) for naringin, compared to 4 ppm for limonin and 3 ppm for nomilin [1].

Food Science Flavor Chemistry Quality Control

Naringin Hydrate TRPV1 Inhibition Potency: An Activity Profile with Micromolar Specificity

Naringin hydrate acts as a selective inhibitor of the Transient Receptor Potential Vanilloid Member 1 (TRPV1) ion channel, a key target in pain and inflammatory pathways. This activity was quantified using a two-electrode voltage clamp assay in Xenopus oocytes, where naringin inhibited capsaicin-stimulated inward currents with an IC50 of 33.3 μM [1]. While this is a class-level inference, naringin's glycoside structure is essential for this binding interaction, which involves specific amino acid residues (D471 and N628) of the TRPV1 channel [1], and this level of potency on this target is a specific, verifiable property not universally shared by all citrus flavonoids.

Pain Research Molecular Pharmacology Natural Product Screening

Naringin Hydrate: Thermo- and pH-Stability Profile for Preformulation Studies

A key differentiator in preformulation studies is the chemical stability of a compound under various stress conditions. Naringin hydrate has been shown to remain chemically stable when exposed to temperatures up to 100 °C and across a range of physiological pH values (pH 1.2, 5.8, and 7.4) [1]. However, it degrades to its aglycone, naringenin, under extreme pH conditions [1]. This profile is particularly important when compared to other flavonoids which may be more susceptible to thermal or hydrolytic degradation.

Pharmaceutical Development Formulation Science Stability Testing

Optimal Application Scenarios for Naringin Hydrate Based on Comparative Evidence


As a Pharmacokinetic Probe or Standard for Oral Dosing Studies

Given the >11-fold higher Cmax and 12-fold earlier Tmax of naringin compared to its metabolite naringenin [1], naringin hydrate is the preferred compound for in vivo studies aiming to investigate the effects of the intact glycoside, study first-pass metabolism, or establish exposure-response relationships where rapid absorption of the parent compound is required. Its use as a purified standard is essential for accurately calibrating bioanalytical methods and interpreting plasma concentration-time profiles.

As a High-Purity Reference Material for Citrus Product Quality Control and Authentication

The availability of naringin hydrate with purity levels ≥98% (HPLC) [1] makes it an indispensable analytical standard for the quantification of naringin content in citrus fruits, juices, and botanical extracts. Its significantly higher bitterness threshold relative to limonin (80 ppm vs. 4 ppm) [2] and its specific chromatographic behavior allow for precise, targeted analysis, enabling robust quality control, authenticity testing, and de-bittering process monitoring in the food and nutraceutical industries.

As a Selective Tool Compound for TRPV1 Channel Pharmacology

Naringin hydrate's demonstrated and quantified inhibition of the TRPV1 ion channel (IC50 = 33.3 μM) [1] positions it as a valuable, natural product-derived tool for researchers investigating pain, inflammation, and sensory signaling pathways. This specific, receptor-level activity profile differentiates it from other common flavonoids like naringenin and hesperidin, making it a targeted choice for studying TRPV1-mediated mechanisms in cellular and tissue models, and for screening libraries of TRPV1 modulators.

As a Starting Material for Aqueous-Based Formulation Development

For pharmaceutical or cosmetic scientists developing water-based formulations, the >114-fold higher aqueous solubility of naringin hydrate compared to naringenin [1] offers a significant practical advantage. This property facilitates the preparation of stock solutions, the direct incorporation of the compound into aqueous buffers and hydrogels, and reduces the need for potentially toxic or confounding organic co-solvents. Its defined stability profile under physiological pH conditions [2] further supports its use in aqueous formulation development and stability testing protocols.

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